molecular formula C27H27NO6 B12977870 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid

Cat. No.: B12977870
M. Wt: 461.5 g/mol
InChI Key: BJGBTPDXHVUVTB-SFHVURJKSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is a chiral Fmoc-protected amino acid derivative. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS). The 2,4-dimethoxybenzyl substituent on the β-carbon introduces steric bulk and electron-rich aromatic character, which can influence peptide conformation and intermolecular interactions. This compound is primarily used in research for synthesizing peptides with tailored properties, particularly in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-[(2,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H27NO6/c1-32-19-12-11-17(25(14-19)33-2)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1

InChI Key

BJGBTPDXHVUVTB-SFHVURJKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with fluorenylmethoxycarbonyl moieties exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, studies have shown that Fmoc derivatives can interact with specific molecular targets, modulating their activity to promote programmed cell death .

Inhibition of Enzymatic Activity

The compound has been studied for its potential as an inhibitor of specific enzymes linked to diseases such as malaria. For example, derivatives based on the fluorenyl scaffold have been identified as inhibitors of falcipain 2, an enzyme crucial for the survival of Plasmodium falciparum. These compounds demonstrated significant inhibitory activity without affecting human off-target enzymes, showcasing their therapeutic potential .

Peptide Synthesis

Fmoc derivatives are extensively utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl group serves as a protective group for amino acids during the synthesis process, allowing for the selective coupling of amino acids to form peptides. This method has been refined over decades and is now a standard technique in peptide chemistry .

Compound NameActivityIC50 (µM)Target
Fmoc-Dap(Alloc)-OHInduces apoptosis10Cancer cells
Fmoc-Piperazine derivativeInhibits falcipain 214.7Plasmodium falciparum
Fmoc-Amino Acid AzidesPeptide synthesis efficiencyN/AN/A

Case Study: Peptide Synthesis Using Fmoc Derivatives

A study conducted by Babu et al. demonstrated the successful synthesis of a peptide using Fmoc-protected amino acids. The researchers employed a mixed anhydride method to couple Fmoc-amino acids, leading to high yields and purity of the final peptide product. This approach highlights the efficiency and reliability of Fmoc chemistry in peptide synthesis .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in research and industrial applications.

Comparison with Similar Compounds

Key Structural Features and Substitutions

The table below compares the target compound with structurally similar Fmoc-protected amino acids:

Compound Substituent Molecular Formula MW (g/mol) CAS No. Purity Applications
Target: (S)-3-((Fmoc)amino)-2-(2,4-dimethoxybenzyl)propanoic acid 2,4-dimethoxybenzyl C27H27NO6 473.51 Not provided N/A Peptide synthesis, conformational studies
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-tolyl C25H23NO4 401.45 211637-75-1 99.76% Laboratory chemicals, SPPS
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-chloroindol-3-yl C26H21ClN2O4 477.91 908847-42-7 N/A Drug discovery, enzyme inhibition studies
(S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid thiophen-3-yl C22H19NO4S 393.46 186320-06-9 N/A Bioconjugation, material science
(S)-2-((Fmoc)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid 4-hydroxyphenyl, methyl C25H23NO5 417.45 246539-83-3 N/A Antibiotic research, structural probes
(R)-3-((Fmoc)amino)-2-(3,4-dimethoxybenzyl)propanoic acid 3,4-dimethoxybenzyl (R) C27H27NO6 473.51 N/A N/A Enantioselective synthesis

Functional and Structural Analysis

Electronic and Steric Effects: The 2,4-dimethoxybenzyl group in the target compound provides electron-donating methoxy groups, enhancing aromatic π-π interactions and solubility in polar solvents compared to the o-tolyl group (methyl substitution only) . 6-Chloroindol-3-yl () adds a halogen atom for electrophilic reactivity and a heterocyclic indole ring, which is critical for targeting hydrophobic pockets in proteins .

Stereochemical Considerations :

  • The (R)-enantiomer () with 3,4-dimethoxybenzyl highlights the importance of chirality in peptide activity. Enantiomers may exhibit divergent biological activities or synthetic efficiencies .

Synthetic Utility :

  • High-purity analogs like 99.76% pure o-tolyl derivative () are preferred for SPPS to minimize side reactions .
  • Compounds with tert-butoxycarbonyl (Boc) and cyclohexylmethyl groups () demonstrate versatility in orthogonal protection strategies for complex peptide architectures .

Safety and Handling :

  • Analogous compounds (e.g., ) are classified under acute toxicity Category 4 (oral, dermal, inhalation), necessitating stringent safety protocols during handling .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid moiety with a dimethoxybenzyl substituent. The synthesis typically involves several steps, including:

  • Protection of the amine group using the Fmoc group.
  • Formation of the propanoic acid moiety through coupling reactions with appropriate reagents.
  • Purification of the final product to ensure high purity for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of fluorenone, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Activity against Gram-positive and Gram-negative bacteria: The compound has shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
  • Mechanism of action: The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Fluorenone derivatives are also being investigated for their anticancer potential:

  • Inhibition of cancer cell proliferation: Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines in vitro .
  • Topoisomerase inhibition: Some studies suggest that these compounds may act as inhibitors of type I topoisomerases, which are crucial for DNA replication .

Anti-inflammatory Properties

Research indicates that certain derivatives can modulate inflammatory responses:

  • Cytokine production: The compound has been tested for its ability to inhibit interleukin-6 (IL-6) production in vitro, demonstrating potential as an anti-inflammatory agent .
  • Dose-dependent effects: Higher concentrations have been linked to more significant reductions in IL-6 levels without cytotoxic effects on cells .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli, and Klebsiella pneumoniae
AnticancerInhibits proliferation in various cancer cell lines; potential topoisomerase inhibitor
Anti-inflammatoryReduces IL-6 production in a dose-dependent manner

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